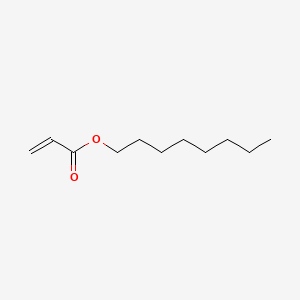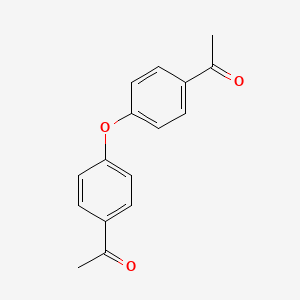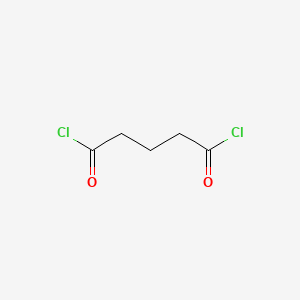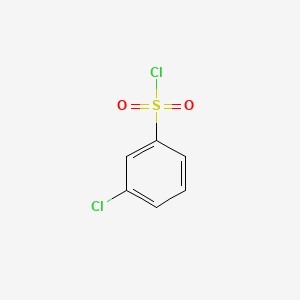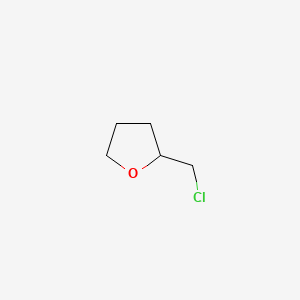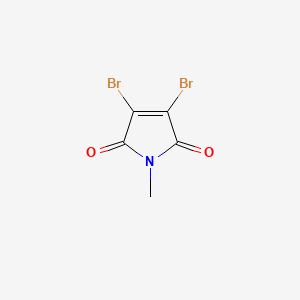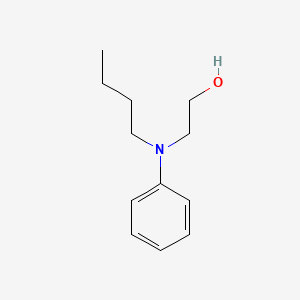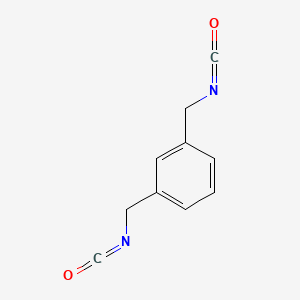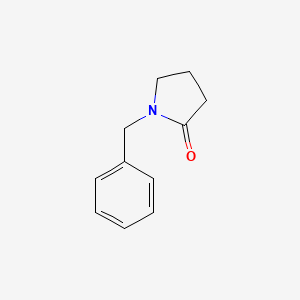
1-ベンジルピロリジン-2-オン
概要
説明
1-Benzyl-2-pyrrolidinone is a heterocyclic organic compound with the molecular formula C11H13NO. It is a derivative of pyrrolidinone, where a benzyl group is attached to the nitrogen atom of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis .
科学的研究の応用
1-Benzyl-2-pyrrolidinone has a wide range of applications in scientific research:
作用機序
Mode of Action
It is known that 1-benzyl-2-pyrrolidinone undergoes reduction in tetrahydrofuran (thf) with lithium n, n-dialkylaminoborohydrides to yield n-benzylpyrrolidine . This suggests that the compound may interact with its targets through a reduction mechanism.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.13 (iLOGP) and 1.25 (XLOGP3), which may impact its bioavailability .
生化学分析
Biochemical Properties
1-Benzyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, 1-Benzyl-2-pyrrolidinone undergoes reduction in tetrahydrofuran with lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine . This interaction highlights its potential as a substrate in enzymatic reactions, where it can be converted into different products.
Cellular Effects
1-Benzyl-2-pyrrolidinone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, such as alterations in cell growth, differentiation, and apoptosis. For example, pyrrolidinone derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Molecular Mechanism
The molecular mechanism of 1-Benzyl-2-pyrrolidinone involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, 1-Benzyl-2-pyrrolidinone can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-2-pyrrolidinone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit dose-dependent antimicrobial effects, indicating that the concentration and exposure duration of 1-Benzyl-2-pyrrolidinone are critical for its activity .
Dosage Effects in Animal Models
The effects of 1-Benzyl-2-pyrrolidinone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, 1-Benzyl-2-pyrrolidinone may cause toxic or adverse effects, including cellular damage or organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
1-Benzyl-2-pyrrolidinone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and function within the body. For example, the reduction of 1-Benzyl-2-pyrrolidinone to N-benzylpyrrolidine demonstrates its involvement in enzymatic reactions that modify its chemical structure .
Transport and Distribution
The transport and distribution of 1-Benzyl-2-pyrrolidinone within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of 1-Benzyl-2-pyrrolidinone within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
1-Benzyl-2-pyrrolidinone’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that 1-Benzyl-2-pyrrolidinone exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-pyrrolidinone can be synthesized through several methods. One common approach involves the reaction of pyrrolidinone with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-Benzyl-2-pyrrolidinone .
Industrial Production Methods: In industrial settings, the synthesis of 1-Benzyl-2-pyrrolidinone often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of N-benzylsuccinimide, which yields 1-Benzyl-2-pyrrolidinone under controlled conditions .
化学反応の分析
Types of Reactions: 1-Benzyl-2-pyrrolidinone undergoes various chemical reactions, including:
Reduction: It can be reduced to N-benzylpyrrolidine using lithium N,N-dialkylaminoborohydrides in tetrahydrofuran (THF).
Common Reagents and Conditions:
Reduction: Lithium N,N-dialkylaminoborohydrides in THF.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Reduction: N-benzylpyrrolidine.
Substitution: Depending on the nucleophile used, various substituted pyrrolidinones can be formed.
類似化合物との比較
1-Phenyl-2-pyrrolidinone: Similar in structure but with a phenyl group instead of a benzyl group.
1-Cyclohexyl-2-pyrrolidone: Contains a cyclohexyl group instead of a benzyl group.
N-Methyl-2-piperidone: A related compound with a piperidone ring and a methyl group.
Uniqueness: 1-Benzyl-2-pyrrolidinone is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with certain molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
特性
IUPAC Name |
1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQCTGSDJLWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200959 | |
| Record name | 1-Benzyl-3-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5291-77-0 | |
| Record name | 1-Benzyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5291-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



